[3-(Difluoromethoxy)cyclobutyl]methanamine
Description
While specific research dedicated exclusively to [3-(Difluoromethoxy)cyclobutyl]methanamine is not extensively documented in publicly available literature, an understanding of its potential significance can be derived from a comprehensive analysis of its structural components and the classes of compounds to which it belongs. The molecule's structure, featuring a four-membered carbocyclic ring, a difluoromethoxy group, and a primary amine, places it at the intersection of several key areas of modern chemical research.
Cyclobutane (B1203170) rings, once considered mere chemical curiosities due to their inherent ring strain, are now recognized as valuable scaffolds in the design of advanced molecular architectures. Their rigid and puckered three-dimensional structure offers a level of conformational constraint that is highly sought after in medicinal chemistry and materials science. By incorporating a cyclobutane core, chemists can achieve a greater degree of control over the spatial arrangement of functional groups, which can be critical for optimizing interactions with biological targets.
The inclusion of a cyclobutane moiety in a molecule can lead to improvements in several key properties. For instance, it can enhance metabolic stability by protecting adjacent chemical bonds from enzymatic degradation. Furthermore, the introduction of a cyclobutane ring can increase the sp³ character of a molecule, a desirable trait in drug discovery that often correlates with improved solubility and reduced off-target toxicity. The strategic use of cyclobutane scaffolds allows for the exploration of novel chemical space and the development of compounds with unique pharmacological profiles.
The difluoromethoxy group (-OCHF₂) is a key functional group in modern medicinal chemistry, valued for its ability to fine-tune the physicochemical properties of a molecule. As a bioisostere for other functional groups, such as the methoxy (B1213986) or hydroxyl group, the difluoromethoxy moiety can significantly alter a compound's metabolic stability, lipophilicity, and binding interactions.
One of the primary advantages of the difluoromethoxy group is its enhanced metabolic stability. The strong carbon-fluorine bonds are resistant to cleavage by metabolic enzymes, which can lead to a longer biological half-life for compounds containing this group. Additionally, the difluoromethoxy group can modulate a molecule's lipophilicity, which is a critical factor in its absorption, distribution, metabolism, and excretion (ADME) profile. The ability of the C-H bond in the difluoromethoxy group to act as a weak hydrogen bond donor adds another layer of potential interaction with biological targets, further highlighting its strategic importance in molecular design.
A summary of the key properties influenced by the difluoromethoxy group is presented in the table below.
| Property | Impact of Difluoromethoxy Group |
| Metabolic Stability | Increased due to the strength of C-F bonds. |
| Lipophilicity | Modulated, influencing ADME properties. |
| Hydrogen Bonding | Can act as a weak hydrogen bond donor. |
| Conformation | Can influence the preferred conformation of the molecule. |
The current research landscape for fluorinated amines is vibrant, with ongoing efforts to develop new synthetic methodologies for their efficient and selective preparation. Advances in catalysis and synthetic organic chemistry are making a wider range of fluorinated amine building blocks accessible to researchers. chemrxiv.org This increased availability is expected to fuel further exploration of their applications.
Looking to the future, the prospects for fluorinated amines are promising. In medicinal chemistry, the unique properties of these compounds are likely to be exploited in the design of next-generation therapeutics with improved efficacy and safety profiles. In materials science, the incorporation of fluorinated amines into polymers and other materials could lead to the development of advanced materials with tailored properties, such as enhanced thermal stability and chemical resistance. The continued investigation of fluorinated amines is poised to unlock new opportunities and drive innovation across the chemical sciences.
Structure
3D Structure
Properties
IUPAC Name |
[3-(difluoromethoxy)cyclobutyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO/c7-6(8)10-5-1-4(2-5)3-9/h4-6H,1-3,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSVUKDWRPZUMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OC(F)F)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Pathways for 3 Difluoromethoxy Cyclobutyl Methanamine
Comprehensive Retrosynthetic Analysis and Key Synthetic Disconnections
A thorough retrosynthetic analysis of [3-(difluoromethoxy)cyclobutyl]methanamine allows for the logical disconnection of the target molecule into simpler, more readily available starting materials. The primary disconnections involve the carbon-nitrogen bond of the aminomethyl group and the carbon-oxygen bond of the difluoromethoxy group, ultimately leading back to common cyclobutane (B1203170) precursors.
A plausible retrosynthetic route begins with the disconnection of the aminomethyl group, which suggests a precursor such as a cyclobutane carboxaldehyde or a related carbonyl compound. This transformation is a standard step in amine synthesis, often achieved through reductive amination. Further deconstruction of the difluoromethoxy group points to a hydroxylated cyclobutane intermediate, as the difluoromethoxy moiety is typically installed by the O-difluoromethylation of an alcohol. This series of disconnections ultimately leads to key starting materials like cyclobutanone (B123998) or cyclobutane carboxylic acid derivatives.
Derivation from Cyclobutanone and Cyclobutane Carboxylic Acid Precursors
The synthesis of this compound can be envisioned as originating from either cyclobutanone or cyclobutane carboxylic acid. Both starting materials offer viable pathways to the necessary functionalized cyclobutane core.
If starting from a cyclobutanone precursor, such as 3-hydroxycyclobutanone, the synthesis would involve the protection of the ketone, followed by the O-difluoromethylation of the hydroxyl group. Subsequent functional group manipulations would be required to introduce the aminomethyl group. Alternatively, a cyclobutanone derivative could undergo a Wittig-type reaction to introduce a one-carbon unit, which could then be converted to the amine.
A pathway commencing with a cyclobutane carboxylic acid derivative, for example, 3-oxocyclobutane carboxylic acid, offers another strategic approach. researchgate.net The carboxylic acid can be converted to the corresponding amine via transformations such as the Curtius or Hofmann rearrangement. The ketone functionality would then serve as a handle for further modifications or could be reduced to the corresponding alcohol for the introduction of the difluoromethoxy group. The synthesis of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid from 4-oxocyclobutane precursors has been reported and provides a parallel for the synthesis of fluorinated cyclobutane derivatives. lookchem.com
Addressing Synthetic Challenges: Geminal Difluorination and Cyclobutane Ring Strain Management
The synthesis of this compound is not without its challenges, primarily related to the introduction of the difluoromethoxy group and the inherent strain of the cyclobutane ring.
The introduction of the difluoromethoxy group is a key step that requires specialized reagents. A common method for O-difluoromethylation involves the use of a difluorocarbene precursor, such as bromodifluoroacetic acid, in the presence of a suitable catalyst. nih.gov The reaction conditions must be carefully controlled to achieve efficient difluoromethylation of the precursor alcohol without side reactions.
The management of cyclobutane ring strain is a persistent challenge throughout the synthesis. masterorganicchemistry.combaranlab.org Cyclobutanes possess significant angle and torsional strain, which can influence the reactivity of the molecule and the feasibility of certain transformations. acs.orgchemistrysteps.comwikipedia.org Reactions that involve a change in hybridization of the ring carbons must be carefully considered, as this can either increase or decrease the ring strain, impacting the reaction's thermodynamics and kinetics. For instance, the formation of an exocyclic double bond can be energetically favorable as it relieves some of the ring strain.
Established and Emerging Synthetic Routes to this compound
The forward synthesis of this compound can be accomplished through several established and emerging routes, with the final amination step being of critical importance.
Amination Strategies for Cyclobutyl Amine Formation
The formation of the cyclobutyl amine can be achieved through various amination strategies, with Mannich-type reactions and nucleophilic additions to carbonyl precursors being two prominent methods.
The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. nih.govresearchgate.net While not a direct route to the target primary amine, a Mannich-type reaction on a suitable cyclobutane precursor could install a functionalized aminomethyl group. For example, a three-component reaction of a cyclobutanone, an amide, and a suitable electrophile has been shown to produce β-acylamino cyclobutanone derivatives. rsc.org Subsequent hydrolysis and reduction of the acyl group would yield the desired primary amine.
| Substrate | Amine Source | Catalyst/Reagent | Product Type |
|---|---|---|---|
| Cyclobutanone | Amide Derivatives | Cu(OTf)2/TIPSCl | β-Acylamino cyclobutanone rsc.org |
| Glycine Imines | N-Boc-aldimines | Chiral Cyclopropenimine | α,β-Diaminoacid derivatives nih.gov |
| 1,1'-Diacetylferrocene | Dimethylamine | TiCl4 | Amino-substituted nih.govferrocenophane beilstein-journals.org |
A more direct and widely used method for the synthesis of primary amines is the nucleophilic addition of an amine to a carbonyl compound, followed by reduction. libretexts.orgunizin.org In the context of synthesizing this compound, this would involve the reaction of a 3-(difluoromethoxy)cyclobutane carboxaldehyde with a primary amine or ammonia (B1221849) to form an imine, which is then reduced to the target amine. ucalgary.capressbooks.pub The reduction of the imine can be achieved using various reducing agents, such as sodium borohydride (B1222165) or catalytic hydrogenation. This two-step process is commonly referred to as reductive amination.
The reaction conditions, particularly the pH, must be carefully controlled to ensure efficient imine formation. pressbooks.pub The nucleophilic addition of the amine is favored at a neutral to slightly basic pH, while the subsequent dehydration to the imine is acid-catalyzed.
| Carbonyl Precursor | Amine Source | Key Steps | Typical Reducing Agents for Imine |
|---|---|---|---|
| Aldehyde/Ketone | Primary Amine (R-NH2) | 1. Nucleophilic addition to form carbinolamine. 2. Dehydration to form imine. ucalgary.ca | Sodium Borohydride (NaBH4), Sodium Cyanoborohydride (NaBH3CN), Catalytic Hydrogenation (H2/Pd, Pt, Ni) |
| Aldehyde/Ketone | Ammonia (NH3) | 1. Nucleophilic addition. 2. Imine formation and subsequent reduction. | H2/Raney Nickel, Sodium Triacetoxyborohydride |
| Cyclobutane Carboxaldehyde | Hydroxylamine (NH2OH) | 1. Oxime formation. 2. Reduction of the oxime. | Lithium Aluminum Hydride (LiAlH4), Sodium/Ethanol |
Introduction of the Difluoromethoxy Functionality
The installation of a difluoromethoxy group onto an aliphatic core, such as a cyclobutane ring, is a critical step that requires specialized reagents and conditions. Methodologies can be broadly categorized into direct fluorination approaches and stepwise strategies.
Direct Fluorination Methods for Oxygenated Precursors
Direct fluorination methods typically involve the conversion of a precursor containing an oxygenated functional group, such as a hydroxyl or a methoxycarbonyl group, into the target difluoromethoxy moiety. A prevalent strategy involves the generation of difluorocarbene (:CF₂), a highly reactive intermediate, which is then trapped by an oxygen nucleophile. orgsyn.org
For instance, a common precursor like 3-hydroxycyclobutanecarbonitrile (B3043519) can be treated with a difluorocarbene source. Reagents such as sodium chlorodifluoroacetate (ClCF₂COONa) or diethyl (bromodifluoromethyl)phosphonate are often employed for this purpose. nih.govnih.gov The reaction proceeds via the thermal decomposition of the reagent to generate difluorocarbene, which then reacts with the hydroxyl group of the cyclobutane precursor under basic conditions to form the difluoromethyl ether. orgsyn.org
Recent advancements have also explored visible-light photoredox catalysis to generate difluoromethoxy groups under milder conditions, expanding the scope and functional group tolerance of these transformations. nih.gov
Table 1: Comparison of Reagents for Direct Difluoromethoxylation
| Reagent/Method | Precursor | Typical Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Sodium Chlorodifluoroacetate (ClCF₂COONa) | Alcohol | High Temperature (e.g., in DMF or NMP) | Cost-effective | Harsh conditions, limited substrate scope |
| Diethyl (bromodifluoromethyl)phosphonate | Alcohol | Base (e.g., KOH) in MeCN/H₂O | Milder conditions | Reagent cost, potential side reactions |
| Difluoromethyltriflate (HCF₂OTf) | Phenols/Alcohols | Base (e.g., KOH) in MeCN/H₂O, Room Temp | Fast, mild, non-ozone-depleting | Reagent preparation required nih.gov |
Strategies for Orthogonal Fluorination and Methoxy (B1213986) Group Integration
Orthogonal synthesis provides an alternative route where the C-O bond and the C-F bonds of the difluoromethoxy group are formed in separate, non-interfering steps. researchgate.net This approach can offer greater control and may be necessary for complex substrates where direct fluorination is not feasible.
A representative orthogonal strategy could begin with a protected 3-hydroxycyclobutane derivative. The hydroxyl group can be converted into a suitable leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution with a methoxide (B1231860) source would install the methoxy group. The final and most challenging step is the selective fluorination of the methyl group. This can be achieved using electrophilic fluorinating agents, although achieving selective difluorination without over-fluorination to a trifluoromethyl group requires careful control of reaction conditions. Reagents like Selectfluor are used for such transformations, often involving radical pathways to functionalize the alkyl group. bohrium.com While powerful, this approach requires robust protecting group strategies and highly selective fluorination conditions to be effective.
Asymmetric Synthesis and Stereochemical Control
For applications in pharmaceuticals and life sciences, controlling the three-dimensional arrangement of atoms (stereochemistry) is paramount. The synthesis of specific enantiomers or diastereomers of this compound requires sophisticated asymmetric methodologies.
Enantioselective Approaches for Chiral this compound
Achieving an enantiomerically enriched final product can be accomplished by starting with or creating a chiral precursor. One effective strategy involves the asymmetric functionalization of a prochiral cyclobutene (B1205218) or cyclobutanone.
For example, a rhodium-catalyzed asymmetric hydroboration of a gem-difluorinated cyclobutene derivative can establish a chiral center with high enantioselectivity. researchgate.net The resulting chiral borylated cyclobutane is a versatile intermediate that can be further transformed into the target aminomethyl group. researchgate.net Similarly, cobalt-catalyzed enantioselective [2+2] cycloadditions can produce chiral cyclobutene precursors that already contain the desired stereochemistry. nsf.gov Another approach involves the use of chiral auxiliaries. For instance, reacting a cyclobutane precursor with a chiral sulfinamide can guide the stereoselective addition of nucleophiles, a strategy proven effective for the synthesis of other chiral amines. cas.cnresearchgate.net
Diastereoselective Control in the Synthesis of Substituted Cyclobutylamine (B51885) Derivatives
When the cyclobutane ring contains multiple substituents, controlling the relative stereochemistry (diastereoselectivity) becomes crucial. The synthesis of substituted cyclobutylamine derivatives often relies on stereocontrolled addition reactions to cyclobutene or cyclobutanone precursors.
Michael additions of nucleophiles to activated cyclobutenes, for instance, can proceed with high diastereoselectivity, influenced by the steric hindrance of existing substituents on the ring. researchgate.netrsc.org The choice of catalyst—whether an achiral base like DBU or a more complex organocatalyst—can direct the incoming nucleophile to a specific face of the molecule, thereby controlling the formation of cis or trans products. rsc.orgnih.gov Similarly, cascade reactions involving Michael additions followed by intramolecular cyclizations on specifically designed substrates can yield highly functionalized and stereochemically defined cyclobutane systems. beilstein-journals.org These principles are directly applicable to the synthesis of derivatives of this compound, where the difluoromethoxy group would influence the facial selectivity of subsequent transformations.
Table 2: Methodologies for Stereocontrol in Cyclobutane Synthesis
| Method | Precursor Type | Key Feature | Stereochemical Outcome |
|---|---|---|---|
| Asymmetric Hydroboration | gem-Difluorocyclobutene | Chiral Rhodium Catalyst | Enantioselective researchgate.net |
| Michael Addition | Activated Cyclobutene | Steric/Catalyst Control | Diastereoselective researchgate.netnih.gov |
| [2+2] Cycloaddition | Alkene + Alkyne | Chiral Cobalt Catalyst | Enantioselective nsf.gov |
Chiral Resolution Techniques for Racemic Mixtures of this compound
When an asymmetric synthesis is not employed, the product is typically a racemic mixture (a 50:50 mixture of both enantiomers). libretexts.org This mixture must then be separated, or "resolved," into its individual enantiomers. wikipedia.org
A classical and widely used method for resolving amines is through the formation of diastereomeric salts. libretexts.orgwikipedia.org The racemic this compound is reacted with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid. libretexts.org This reaction produces a pair of diastereomeric salts ((R)-amine-(+)-acid and (S)-amine-(+)-acid), which, unlike enantiomers, have different physical properties, such as solubility. wikipedia.org This difference allows for their separation by fractional crystallization. Once separated, the pure diastereomeric salt is treated with a base to neutralize the chiral acid, liberating the enantiomerically pure amine. libretexts.org
Another powerful technique is chiral chromatography. nih.gov The racemic mixture is passed through a high-performance liquid chromatography (HPLC) column containing a chiral stationary phase. The two enantiomers interact differently with the chiral phase, causing them to travel through the column at different rates and elute separately, allowing for their collection as pure enantiomers. nih.gov
Innovations in Sustainable and Green Synthetic Protocols for Fluorinated Amines
The synthesis of fluorinated organic molecules, particularly amines, is of significant interest in medicinal and agrochemical research. However, traditional fluorination methods often rely on harsh reagents and conditions, posing environmental and safety concerns. The development of sustainable and green synthetic protocols is crucial for the environmentally responsible production of compounds like this compound. Recent innovations in this area focus on several key principles of green chemistry: the use of safer reagents, milder reaction conditions, metal-free catalysis, and the reduction of hazardous waste.
A significant advancement in green fluorination is the move towards metal-free synthesis. rsc.org This approach avoids the use of potentially toxic and expensive heavy metal catalysts, which can contaminate the final product and complicate purification processes. For instance, metal-free C-H amination techniques in aqueous environments have been developed, leveraging the hydrophobic effect of water to facilitate reactions. rsc.org These methods often involve tandem reactions, such as nucleophilic aromatic substitution followed by metal-free click reactions and de-nitrogenation, to construct the desired C-N bonds. rsc.org
The choice of fluorinating agent is another critical aspect of green synthesis. Historically, hazardous reagents like elemental fluorine (F₂) have been used. Modern approaches favor safer, solid, and more manageable fluorinating sources. Selectfluor, for example, is a commercially available, electrophilic fluorinating agent that is considered safer to handle. rsc.org Research has demonstrated its use in the metal-free, one-pot fluorination of amines to produce difluoramines under mild conditions. rsc.org The use of water as a co-solvent in such reactions further enhances the green credentials of the process by reducing the reliance on volatile organic solvents. rsc.org
Furthermore, the concept of "valorization" of potent greenhouse gases is emerging as a novel green chemistry strategy. Sulfur hexafluoride (SF₆), a highly potent greenhouse gas, has been investigated as a more benign deoxyfluorination reagent to replace traditional reagents like diethylaminosulfur trifluoride (DAST). nih.govacs.orgresearchgate.net This approach not only provides a use for a harmful gas but also can lead to the formation of valuable fluorinated compounds.
Mechanochemical synthesis presents another promising avenue for green chemistry. mdpi.com This solvent-free method involves the grinding of solid reactants, which can lead to shorter reaction times, higher yields, and a significant reduction in solvent waste compared to conventional solution-phase synthesis. mdpi.com This technique is particularly attractive for the synthesis of intermediates like fluorinated imines, which can be precursors to fluorinated amines. mdpi.com
Visible-light photoredox catalysis has also emerged as a powerful tool for the synthesis of fluorinated compounds under mild conditions. nottingham.ac.uknih.govmdpi.com This technique utilizes light energy to drive chemical reactions, often at room temperature, thus avoiding the need for high-energy thermal processes. Photoredox catalysis can be used for the introduction of various fluorine-containing groups, including trifluoromethoxy (OCF₃) and difluoromethoxy (OCF₂H) moieties, into organic molecules. nih.gov The use of organic dyes as photocatalysts can further enhance the sustainability of these methods by replacing rare and expensive metal-based catalysts. nottingham.ac.uk
For the specific synthesis of fluorinated cyclobutane derivatives, catalytic asymmetric hydroboration of fluoroalkyl-substituted alkenes offers a direct route to chiral molecules. researchgate.net While challenges such as undesired fluoride (B91410) elimination exist, the use of copper-catalyzed hydroboration with specific ligands has shown promise in controlling the reaction's regio- and enantioselectivity. researchgate.net Such catalytic methods are inherently greener as they reduce the amount of stoichiometric reagents required.
The following table summarizes some of the key green and sustainable approaches applicable to the synthesis of fluorinated amines:
| Green Chemistry Approach | Key Features | Examples of Application |
| Metal-Free Catalysis | Avoids heavy metal contamination, simplifies purification. rsc.org | C-H amination in aqueous media. rsc.org |
| Safer Fluorinating Agents | Use of solid, manageable reagents like Selectfluor. rsc.org | One-pot synthesis of difluoramines. rsc.org |
| Valorization of Greenhouse Gases | Utilization of SF₆ as a deoxyfluorination reagent. nih.govacs.orgresearchgate.net | Replacement for harsher reagents like DAST. nih.govacs.org |
| Mechanochemistry | Solvent-free reactions, reduced waste, shorter reaction times. mdpi.com | Synthesis of fluorinated imines. mdpi.com |
| Photoredox Catalysis | Mild, light-driven reactions at ambient temperature. nottingham.ac.uknih.govmdpi.com | Introduction of OCF₃ and OCF₂H groups. nih.gov |
| Asymmetric Catalysis | High stereoselectivity with catalytic amounts of reagents. researchgate.net | Hydroboration of fluorinated cyclobutenes. researchgate.net |
These innovative strategies highlight the ongoing efforts to develop more environmentally benign and efficient methods for the synthesis of complex fluorinated molecules like this compound. The adoption of these green protocols is essential for the future of sustainable chemical manufacturing in the pharmaceutical and agrochemical industries.
Chemical Transformations and Reactivity Profiles of 3 Difluoromethoxy Cyclobutyl Methanamine
Derivatization and Reactions of the Primary Amine Functionality
The primary amine group in [3-(Difluoromethoxy)cyclobutyl]methanamine is a nucleophilic center, making it amenable to a variety of derivatization reactions. These transformations are fundamental in synthetic organic chemistry for building more complex molecular architectures.
Formation of Imine and Enamine Derivatives
Primary amines readily react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comyoutube.com This reaction typically proceeds via a carbinolamine intermediate, which then dehydrates to yield the final imine product, characterized by a carbon-nitrogen double bond. The reaction is reversible and often catalyzed by mild acid. masterorganicchemistry.com The formation of the imine is driven to completion by the removal of water from the reaction mixture. youtube.com
For this compound, this reaction provides a straightforward method for introducing a wide range of substituents.
Table 1: Representative Imine Formation Reactions This table presents expected reactions based on the general reactivity of primary amines.
| Reactant | Reagent (Aldehyde/Ketone) | Expected Product (Imine) |
|---|---|---|
| This compound | Benzaldehyde | N-{[3-(Difluoromethoxy)cyclobutyl]methyl}-1-phenylmethanimine |
| This compound | Acetone | N-{[3-(Difluoromethoxy)cyclobutyl]methyl}propan-2-imine |
| This compound | Cyclohexanone | N-{[3-(Difluoromethoxy)cyclobutyl]methyl}cyclohexanimine |
Acylation, Alkylation, and Sulfonylation for Amide and Sulfonamide Formation
The nucleophilic nitrogen of the primary amine can attack various electrophilic reagents, leading to the formation of stable derivatives. These reactions are cornerstone transformations in organic synthesis.
Acylation: Reaction with acylating agents like acyl chlorides or acid anhydrides yields N-substituted amides. This is a robust and high-yielding reaction, often carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct (e.g., HCl).
Alkylation: Primary amines can be alkylated by reaction with alkyl halides. This reaction can be difficult to control, often leading to a mixture of mono-, di-, and even tri-alkylated products (quaternary ammonium (B1175870) salts). To achieve selective mono-alkylation, reductive amination is often a preferred method.
Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base produces sulfonamides. This reaction, known as the Hinsberg test, is also a reliable method for derivatizing primary amines.
Table 2: Representative Derivatization Reactions of the Amine Group This table presents expected reactions based on the general reactivity of primary amines.
| Reaction Type | Reagent | Product Class | Expected Product Name |
|---|---|---|---|
| Acylation | Acetyl Chloride | Amide | N-{[3-(Difluoromethoxy)cyclobutyl]methyl}acetamide |
| Alkylation | Methyl Iodide | Secondary Amine | 1-[3-(Difluoromethoxy)cyclobutyl]-N-methylmethanamine |
| Sulfonylation | Benzenesulfonyl Chloride | Sulfonamide | N-{[3-(Difluoromethoxy)cyclobutyl]methyl}benzenesulfonamide |
Synthesis of Carbamate (B1207046) and Urea (B33335) Analogues
Carbamates and ureas are important functional groups in medicinal chemistry and materials science. The primary amine of this compound serves as a key nucleophile for their synthesis.
Carbamate Formation: Carbamates can be synthesized by treating the amine with a chloroformate (e.g., ethyl chloroformate) in the presence of a base. commonorganicchemistry.com Alternatively, reaction with an alcohol and a carbonyl source like phosgene (B1210022) or a phosgene equivalent can also yield carbamates. A modern approach involves using urea as a carbonyl source in the presence of a catalyst. rsc.org
Urea Formation: The most direct route to urea derivatives is the reaction of the amine with an isocyanate. This addition reaction is typically fast and high-yielding. Unsymmetrical ureas can also be prepared through multi-step sequences involving reagents like carbonyl diimidazole or by reacting the amine with a carbamate in the presence of an ionic liquid. organic-chemistry.orggoogle.com
Table 3: Representative Synthesis of Carbamate and Urea Analogues This table presents expected reactions based on the general reactivity of primary amines.
| Product Class | Reagent | Expected Product Name |
|---|---|---|
| Carbamate | Ethyl Chloroformate | Ethyl N-{[3-(Difluoromethoxy)cyclobutyl]methyl}carbamate |
| Urea | Phenyl Isocyanate | 1-{[3-(Difluoromethoxy)cyclobutyl]methyl}-3-phenylurea |
Diazotization Reactions and Subsequent Transformations
The reaction of primary aliphatic amines with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, is known as diazotization. libretexts.org Unlike primary aromatic amines which form relatively stable diazonium salts, primary aliphatic amines form highly unstable diazonium intermediates. organic-chemistry.orgjove.com
These aliphatic diazonium salts rapidly decompose, even at low temperatures, with the loss of nitrogen gas (N₂) to form a highly reactive carbocation. jove.com This carbocation can then undergo a variety of subsequent transformations, including:
Substitution: Reaction with nucleophiles present in the medium. For example, in an aqueous solution, the carbocation is trapped by water to form an alcohol.
Elimination: Loss of a proton from an adjacent carbon to form an alkene.
Rearrangement: The carbocation may rearrange to a more stable carbocation via hydride or alkyl shifts. This is particularly relevant for strained ring systems like cyclobutane (B1203170).
For this compound, diazotization would lead to the formation of the [3-(difluoromethoxy)cyclobutyl]methyl carbocation. Due to the inherent strain of the cyclobutane ring and the instability of the primary carbocation, a mixture of products is expected. organic-chemistry.orgquora.com Potential outcomes include the formation of [3-(difluoromethoxy)cyclobutyl]methanol, as well as ring-expanded products (e.g., cyclopentanol (B49286) derivatives) and ring-contracted products (e.g., cyclopropylmethanol (B32771) derivatives) resulting from carbocation rearrangement. quora.com Consequently, diazotization of this compound is generally not considered a synthetically useful transformation for obtaining a single, well-defined product. jove.comresearchgate.net
Reactivity and Stability of the Difluoromethoxy Moiety
Chemical Stability under Varying Reaction Conditions
The difluoromethoxy group is known for its high chemical and metabolic stability. enamine.net This stability can be attributed to the strong carbon-fluorine bonds and the electron-withdrawing nature of the two fluorine atoms, which strengthens the ether linkage.
Research comparing hydrofluoroethers has shown that molecules with -OCF₂H terminal groups exhibit significantly higher thermal stability than their fully hydrogenated counterparts (e.g., -OCH₃). researchgate.net The difluoromethoxy group is generally resistant to hydrolysis under both acidic and basic conditions that would typically cleave a standard alkyl ether. nih.govlibretexts.org This robustness allows for a wide range of chemical modifications to be performed on the primary amine functionality without affecting the integrity of the difluoromethoxy moiety. While extremely harsh conditions might eventually lead to its degradation, it remains inert under the vast majority of common synthetic protocols.
Transformations Involving the Difluoromethoxy Group (e.g., Cleavage, Exchange)
The difluoromethoxy group (–OCF₂H) is generally considered a stable moiety, contributing to the metabolic stability of molecules in which it is incorporated. However, under specific and often forcing reaction conditions, this group can undergo transformations such as cleavage or exchange.
Cleavage Reactions: The carbon-oxygen bond of the difluoromethoxy group can be cleaved under strong acidic or basic conditions, although this typically requires harsh reagents and high temperatures. For instance, treatment with strong Lewis acids like boron tribromide (BBr₃) could potentially lead to the cleavage of the ether linkage, yielding the corresponding alcohol. Similarly, strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) might effect cleavage, though the reactivity would be lower than that of a simple alkyl ether due to the electron-withdrawing nature of the fluorine atoms.
Exchange Reactions: Nucleophilic substitution to replace the difluoromethoxy group is challenging due to the strength of the C-F bonds and the electron-rich nature of the oxygen atom. However, specialized reagents might facilitate such transformations. For example, in related fluorinated compounds, reagents like silicon tetrafluoride (SiF₄) in the presence of a Lewis acid have been used to effect fluoride (B91410) exchange, although this is less common for difluoromethoxy groups.
| Transformation | Reagents and Conditions | Potential Product |
| Ether Cleavage | BBr₃, CH₂Cl₂, low to ambient temperature | 3-(Aminomethyl)cyclobutanol |
| Ether Cleavage | Concentrated HBr or HI, heat | 3-(Aminomethyl)cyclobutanol |
Note: The reactivity described is based on general principles of organic chemistry, as specific experimental data for this compound was not available.
Chemical Modifications and Functionalization of the Cyclobutyl Ring System
The cyclobutane ring in this compound is a strained four-membered ring system, which can influence its reactivity. This strain can be harnessed in various chemical transformations to modify the ring structure or introduce new functional groups.
Ring expansion and contraction reactions provide a pathway to transform the cyclobutane core into other cyclic systems, often driven by the relief of ring strain. wikipedia.orgstackexchange.com
Ring Expansion: The Tiffeneau-Demjanov rearrangement is a classic method for the one-carbon ring expansion of cycloalkylmethylamines. Diazotization of the primary amine of this compound with nitrous acid (HONO) would generate a highly unstable diazonium salt. Subsequent loss of nitrogen gas would produce a primary carbocation, which can then undergo a 1,2-alkyl shift, leading to the expansion of the cyclobutane ring to a cyclopentyl cation. Trapping of this carbocation with water would yield a mixture of cyclopentanol derivatives.
Ring Contraction: While less common for cyclobutane systems compared to larger rings, ring contraction can be induced under specific conditions. For instance, certain photochemical rearrangements or oxidative degradation pathways could potentially lead to the formation of cyclopropyl (B3062369) derivatives, although these are generally lower-yielding processes.
| Reaction Type | Reagents and Conditions | Potential Products |
| Ring Expansion | NaNO₂, HCl, H₂O, 0°C | 3-(Difluoromethoxy)cyclopentanol |
| Ring Contraction | Photochemical or oxidative conditions | (Difluoromethoxy)cyclopropyl derivatives |
This table presents hypothetical reaction outcomes based on established methodologies for similar structures.
The introduction of new functional groups onto the cyclobutyl ring can be achieved with regioselective and stereoselective control, which is crucial for the synthesis of complex molecules. nih.govnih.govresearchgate.net
C-H Functionalization: Directed C-H functionalization has emerged as a powerful tool in organic synthesis. For the cyclobutyl ring in this compound, a directing group could be installed on the nitrogen atom to guide a metal catalyst to a specific C-H bond on the ring. For example, a removable pyridyl-containing directing group could facilitate palladium-catalyzed arylation or alkenylation at the C2 or C4 positions of the cyclobutane ring. The stereochemical outcome (cis or trans) would be influenced by the directing group and the reaction conditions.
Functionalization via Radical Intermediates: Radical reactions can also be employed to functionalize the cyclobutyl ring. For instance, a Hofmann-Löffler-Freytag type reaction, involving the generation of a nitrogen-centered radical from an N-haloamine derivative, could lead to an intramolecular 1,5-hydrogen atom transfer. This would generate a carbon-centered radical on the cyclobutyl ring, which could then be trapped by a variety of radical acceptors to introduce a new functional group.
| Functionalization Strategy | Key Steps | Potential Outcome |
| Directed C-H Functionalization | 1. Installation of a directing group on the amine. 2. Palladium-catalyzed coupling with an aryl or alkenyl halide. 3. Removal of the directing group. | Regioselective introduction of an aryl or alkenyl group on the cyclobutyl ring. |
| Radical-Mediated Functionalization | 1. Conversion of the amine to an N-haloamine. 2. Photochemical or thermal initiation of a radical chain reaction. 3. Intramolecular hydrogen abstraction and subsequent functionalization. | Introduction of a new functional group at a remote position on the cyclobutyl ring. |
The feasibility of these reactions is inferred from general principles of modern synthetic organic chemistry.
Application in Transition Metal-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation
Transition metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity. researchgate.netmdpi.comnih.gov The primary amine of this compound makes it a suitable coupling partner in various cross-coupling reactions.
C-N Bond Formation: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an amine and an aryl or vinyl halide/triflate. tcichemicals.com this compound can serve as the amine component in this reaction, allowing for its coupling with a wide range of aromatic and heteroaromatic partners. This provides a direct route to N-aryl or N-heteroaryl derivatives of the parent amine.
C-C Bond Formation: While the primary amine itself does not directly participate in C-C bond formation, it can be transformed into a functional group that does. For example, conversion of the amine to an iodide or triflate would render the molecule susceptible to a variety of C-C cross-coupling reactions, such as the Suzuki, Stille, or Sonogashira couplings. This would enable the introduction of alkyl, aryl, or alkynyl groups at the position of the original aminomethyl group.
| Cross-Coupling Reaction | Coupling Partners | Catalyst System | Potential Product |
| Buchwald-Hartwig Amination | This compound + Aryl Halide | Pd catalyst, phosphine (B1218219) ligand, base | N-Aryl-[3-(Difluoromethoxy)cyclobutyl]methanamine |
| Suzuki Coupling | [3-(Difluoromethoxy)cyclobutyl]methyl halide + Arylboronic acid | Pd catalyst, base | Aryl-[3-(Difluoromethoxy)cyclobutyl]methane |
| Sonogashira Coupling | [3-(Difluoromethoxy)cyclobutyl]methyl halide + Terminal alkyne | Pd/Cu catalyst, base | Alkynyl-[3-(Difluoromethoxy)cyclobutyl]methane |
This table illustrates potential applications in well-established cross-coupling methodologies.
Applications of 3 Difluoromethoxy Cyclobutyl Methanamine As a Pivotal Synthetic Intermediate
Strategic Building Block for the Construction of Complex Organic Architectures
The compound's distinct combination of a compact, rigid cyclobutane (B1203170) core and the electron-withdrawing difluoromethoxy group makes it an attractive starting material for constructing sophisticated organic structures.
[3-(Difluoromethoxy)cyclobutyl]methanamine is a key reactant in the synthesis of several fused heterocyclic systems, which form the core of many therapeutic agents. Its primary amine group readily participates in cyclization and condensation reactions to form these complex scaffolds. For instance, it has been instrumental in the synthesis of substituted pyrazolo[1,5-a]pyrimidines. In a documented synthetic route, the compound is reacted with a pyrazole (B372694) derivative, such as ethyl 3-amino-4-cyanopyrazole-5-carboxylate, followed by cyclization to yield the pyrazolo[1,5-a]pyrimidine (B1248293) core.
Similarly, it serves as a foundational element in the preparation of substituted 1H-pyrazolo[3,4-d]pyrimidines. The synthesis involves the reaction of this compound with a functionalized pyrimidine, such as 2,4-dichloro-5-iodopyrimidine, followed by subsequent reactions to build the final heterocyclic structure. Furthermore, its application extends to the creation of thieno[3,2-d]pyrimidine (B1254671) derivatives, where it is reacted with a substituted thiophene (B33073) precursor to construct the fused heterocyclic system.
While the compound is extensively used to create fused heterocyclic systems, which are by definition polycyclic, specific examples of its integration into more complex bridged ring systems are not prominently featured in currently available research literature. The primary focus of its documented applications lies in the construction of fused aromatic systems relevant to medicinal chemistry.
Precursor in the Rational Design and Synthesis of Biologically Relevant Molecules
The unique physicochemical properties imparted by the difluoromethoxycyclobutyl moiety are leveraged in the rational design of new drug candidates, influencing factors such as metabolic stability, lipophilicity, and target binding affinity.
The use of this compound as a common intermediate allows for the generation of diverse molecular scaffolds, a key strategy in medicinal chemistry for exploring structure-activity relationships (SAR). By employing this single building block, researchers can synthesize a variety of heterocyclic cores, such as pyrazolo[1,5-a]pyrimidines, 1H-pyrazolo[3,4-d]pyrimidines, and thieno[3,2-d]pyrimidines. This approach facilitates the systematic modification of the central scaffold while keeping the this compound fragment constant, enabling a clear investigation of how different core structures impact biological activity. This strategy streamlines the drug discovery process, allowing for the efficient exploration of chemical space around a validated pharmacophore.
The heterocyclic scaffolds synthesized from this compound have been shown to be effective inhibitors of several clinically relevant enzymes. The resulting compounds are integral to the development of targeted therapies for various diseases.
For example, pyrazolo[1,5-a]pyrimidine derivatives synthesized using this intermediate have been identified as potent inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). nih.govmdpi.comnih.govresearchgate.net IRAK4 is a critical component of the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, making it a key target for autoimmune and inflammatory diseases. nih.gov
In another significant application, the compound is used to prepare substituted 1H-pyrazolo[3,4-d]pyrimidine-based molecules that act as selective inhibitors of Tyrosine Kinase 2 (TYK2). nih.govgoogle.comresearchgate.netnih.govgoogle.com TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in cytokine signaling pathways implicated in autoimmune disorders like psoriasis and inflammatory bowel disease. nih.gov
Furthermore, thieno[3,2-d]pyrimidine scaffolds derived from this amine have been developed as selective inhibitors of Phosphoinositide 3-kinase delta (PI3K-delta). The PI3K signaling pathway is often dysregulated in cancers and inflammatory diseases, and selective inhibition of the delta isoform is a validated therapeutic strategy, particularly for certain types of hematological malignancies. nih.govnih.gov
Table 1: Enzyme Inhibitors Developed Using this compound
| Target Enzyme | Heterocyclic Scaffold | Therapeutic Area |
|---|---|---|
| IRAK4 | Pyrazolo[1,5-a]pyrimidine | Inflammatory Diseases, Autoimmune Disorders |
| TYK2 | 1H-Pyrazolo[3,4-d]pyrimidine | Autoimmune Disorders (e.g., Psoriasis) |
| PI3K-delta | Thieno[3,2-d]pyrimidine | Hematological Malignancies, Inflammatory Diseases |
Utility in Materials Science and Polymer Chemistry Research
Computational Chemistry and Mechanistic Insights into 3 Difluoromethoxy Cyclobutyl Methanamine
Quantum Chemical Calculations for Electronic Structure and Conformation (e.g., DFT Studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for exploring the electronic structure and conformational preferences of molecules. nih.gov DFT provides a balance between computational cost and accuracy, making it a standard method for studying small organic molecules.
For [3-(Difluoromethoxy)cyclobutyl]methanamine, DFT calculations would be employed to determine its most stable three-dimensional shape (conformation). The cyclobutane (B1203170) ring is not planar; it adopts a puckered or "butterfly" conformation to relieve ring strain. researchgate.netslideshare.net The precise dihedral angle of this puckering is influenced by the substituents on the ring. acs.orgnih.gov DFT calculations can map the potential energy surface of the molecule, identifying the lowest energy (most stable) conformations of the cyclobutane ring and the rotational positions (rotamers) of the methanamine and difluoromethoxy side chains.
These calculations also provide deep insights into the molecule's electronic structure. By solving approximations of the Schrödinger equation, DFT can determine the distribution of electrons within the molecule, which governs its reactivity and intermolecular interactions. Key electronic properties that can be calculated include:
Molecular Orbitals: Visualizing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps identify regions of the molecule most likely to act as electron donors and acceptors, respectively.
Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution across the molecule's surface. For this compound, this would highlight the electronegative regions around the fluorine and oxygen atoms of the difluoromethoxy group and the nitrogen of the aminomethyl group, indicating sites for potential hydrogen bonding or electrostatic interactions.
Partial Atomic Charges: These calculations assign a numerical charge to each atom, quantifying the effects of electronegative atoms like fluorine, oxygen, and nitrogen.
The difluoromethoxy group (OCF₂H) has distinct electronic properties, acting as a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. researchgate.netnih.gov It is also recognized for its ability to act as a hydrogen bond donor through the hydrogen atom attached to the difluoromethyl carbon. researchgate.net DFT calculations can precisely quantify these effects, providing data crucial for understanding how the molecule might interact with a biological receptor.
| Property | Calculated Value (Illustrative) | Significance |
|---|---|---|
| Ground State Energy | -552.34 Hartrees | Indicates the overall stability of the molecule's electronic structure. |
| HOMO Energy | -7.8 eV | Relates to the molecule's ionization potential and ability to donate electrons. |
| LUMO Energy | +1.2 eV | Relates to the molecule's electron affinity and ability to accept electrons. |
| HOMO-LUMO Gap | 9.0 eV | An indicator of chemical reactivity and electronic stability. |
| Dipole Moment | 3.5 Debye | Quantifies the overall polarity of the molecule, affecting solubility and interactions. |
| Cyclobutane Puckering Angle | 25.8 Degrees | Defines the specific non-planar conformation of the four-membered ring. researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations describe a molecule in a static, energy-minimized state, Molecular Dynamics (MD) simulations provide a dynamic view of its behavior over time. nih.govnih.gov MD simulations model the movements of atoms and molecules by applying the principles of classical mechanics. mdpi.com This technique is essential for understanding the flexibility of this compound and its interactions within a dynamic environment, such as in water or near a protein binding site.
In a typical MD simulation, the molecule is placed in a simulated "box" filled with solvent molecules (e.g., water). The forces between all atoms are calculated using a pre-defined force field, and Newton's laws of motion are used to predict how the atoms will move over a series of very short time steps (femtoseconds). nih.govresearchgate.net Summing these steps generates a trajectory that represents the molecule's behavior over nanoseconds or even microseconds.
For this compound, MD simulations would reveal:
Conformational Sampling: The simulation would explore various accessible conformations, including the puckering of the cyclobutane ring and the rotation of the side chains. acs.orgnih.gov This provides a statistical understanding of which shapes the molecule is most likely to adopt at a given temperature.
Solvation and Hydration: MD can model how water molecules arrange themselves around the solute. It would show the formation of hydrogen bonds between water and the amine (NH₂) and difluoromethoxy (OCF₂H) groups, providing insight into the molecule's solubility and how it is stabilized in an aqueous environment.
Intermolecular Interactions: If simulated with another molecule, such as a protein, MD can model the binding process. It can show how the ligand explores the binding site, forms key interactions (hydrogen bonds, electrostatic interactions), and settles into a stable binding pose. nih.gov
MD simulations are particularly useful for studying how the inherent flexibility of both a ligand and its target receptor contribute to the binding event, a phenomenon that static models cannot fully capture. nih.gov
| Parameter | Type of Data Generated (Illustrative) | Insight Provided |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Plot of RMSD vs. Time | Indicates if the molecule has reached a stable conformational equilibrium during the simulation. |
| Radius of Gyration (Rg) | Distribution of Rg values | Measures the compactness of the molecule over time. |
| Solvent Accessible Surface Area (SASA) | Average SASA value (e.g., 250 Ų) | Quantifies the molecule's exposure to the solvent. |
| Hydrogen Bond Analysis | Number of H-bonds (solute-water) vs. Time | Shows the dynamics of hydrogen bonding with the surrounding water molecules. |
| Dihedral Angle Distribution | Histogram of ring puckering angles | Reveals the preferred conformations of the cyclobutane ring and side chains. |
Elucidation of Reaction Mechanisms through Computational Modeling and Transition State Analysis
Computational modeling is a powerful tool for investigating the pathways of chemical reactions. By using quantum chemical methods like DFT, chemists can map out the entire energy landscape of a reaction, from reactants to products. This includes identifying short-lived intermediates and, crucially, the high-energy transition states that control the reaction rate. acs.org
For a molecule like this compound, this approach could be used to:
Model Synthetic Pathways: Investigate the mechanism of its synthesis. For example, if it were formed via a nucleophilic substitution on a cyclobutyl precursor, calculations could determine whether the reaction proceeds through an Sₙ1 or Sₙ2 mechanism, predict the activation energy, and rationalize the observed stereochemistry. acs.org
Predict Metabolic Fate: Simulate potential metabolic reactions, such as oxidation or demethylation by cytochrome P450 enzymes. By modeling the interaction with an active site model and calculating the energy barriers for different reactions, researchers can predict which parts of the molecule are most susceptible to metabolism.
The core of this analysis is locating the transition state (TS) , which is the highest energy point along the reaction coordinate. It represents the energetic barrier that must be overcome for the reaction to proceed. Computational software can perform a transition state search to find this specific geometry. The energy difference between the reactants and the transition state is the activation energy (ΔG‡) , which is directly related to the reaction rate. A lower activation energy implies a faster reaction.
By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed, offering a detailed, step-by-step view of the chemical transformation. acs.org
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Reactants | Starting materials | 0.0 (Reference) |
| Transition State (TS1) | Highest energy point for the first step | +18.5 |
| Intermediate | A short-lived species formed after TS1 | -5.2 |
| Transition State (TS2) | Highest energy point for the second step | +12.3 |
| Products | Final molecules | -22.7 |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on Difluoromethoxy Group Influence)
Structure-Activity Relationship (SAR) studies explore how changes in a molecule's structure affect its biological activity. Quantitative Structure-Activity Relationship (QSAR) takes this a step further by creating mathematical models that correlate chemical structure with activity. researchgate.net Computational chemistry is central to modern SAR and QSAR, as it can calculate a wide range of molecular descriptors that are used to build these models.
The influence of the difluoromethoxy group would be a primary focus in any SAR study of this compound. The introduction of fluorine-containing groups is a common strategy in drug design to modulate a molecule's properties. nih.govnih.gov The difluoromethoxy group is known to influence:
Lipophilicity: It increases the molecule's preference for a non-polar environment, which can affect cell membrane permeability and binding to hydrophobic pockets in proteins. researchgate.net
Metabolic Stability: The C-F bond is very strong, making fluorinated groups resistant to metabolic breakdown by enzymes like cytochrome P450s. mdpi.com
Binding Interactions: The group's strong electron-withdrawing nature alters the electronic profile of the molecule. Furthermore, the OCF₂H moiety can act as a hydrogen bond donor, potentially forming unique interactions with a target receptor that a methyl or methoxy (B1213986) group could not. researchgate.netresearchgate.net
Conformation: The steric bulk and electronic properties of the group can influence the preferred conformation of the parent molecule, which can be critical for fitting into a receptor's binding site.
In a QSAR study, a series of related compounds would be synthesized and tested for biological activity. For each compound, a set of computational descriptors would be calculated. These can include electronic descriptors (e.g., partial charges, dipole moment), steric descriptors (e.g., molecular volume, surface area), and lipophilicity descriptors (e.g., calculated logP). Statistical methods are then used to build an equation that links these descriptors to the observed activity. researchgate.netresearchgate.net
A successful QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts toward more potent and effective molecules.
| Descriptor Class | Specific Descriptor | Influence on Molecular Properties |
|---|---|---|
| Electronic | ESP Min/Max | Identifies sites for electrostatic interactions and hydrogen bonding. |
| Electronic | Hammett Constant (σ) | Quantifies the electron-withdrawing or -donating ability of the substituent. |
| Lipophilicity | Calculated LogP (cLogP) | Predicts membrane permeability and hydrophobic interactions. |
| Steric | Molar Refractivity (MR) | Relates to molecular volume and polarizability, affecting binding site fit. |
| Topological | Polar Surface Area (PSA) | Correlates with permeability and transport characteristics. |
Q & A
Q. What are the common synthetic routes for [3-(Difluoromethoxy)cyclobutyl]methanamine?
The synthesis typically involves cyclobutane ring formation followed by introduction of the difluoromethoxy group. One approach uses nucleophilic substitution: reacting a hydroxylated cyclobutane precursor with a difluoromethylation agent (e.g., diethylaminosulfur trifluoride, DAST). Alternatively, boronate intermediates like 2-(2-(difluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can facilitate Suzuki-Miyaura coupling for regioselective functionalization . Cyclobutylmethanamine derivatives may also be synthesized via reductive amination of ketone intermediates using sodium borohydride or catalytic hydrogenation .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key analytical techniques include:
- NMR Spectroscopy : H NMR to confirm cyclobutane ring protons and F NMR to verify difluoromethoxy groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation (e.g., CHFNO).
- HPLC : Reverse-phase chromatography with UV detection to assess purity (>95% as per typical standards) .
- Elemental Analysis : To confirm carbon, hydrogen, nitrogen, and fluorine content .
Q. What are the key stability considerations for storing this compound?
The compound should be stored in airtight containers under inert gas (argon/nitrogen) at -20°C to prevent oxidation or hydrolysis. The difluoromethoxy group is sensitive to moisture and strong acids/bases; thus, desiccants like silica gel are recommended. Stability studies under accelerated conditions (40°C/75% relative humidity) can predict shelf life .
Q. What safety protocols are essential for handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation.
- First Aid : In case of skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes. Consult poison control if ingested .
Advanced Research Questions
Q. How do computational methods predict the conformational flexibility of this compound?
Molecular dynamics (MD) simulations and density functional theory (DFT) calculations are used to analyze low-energy conformers. For example, MD simulations at 298 K in explicit solvent models (e.g., water or DMSO) reveal torsional angles of the cyclobutane ring and difluoromethoxy group, influencing binding affinity in drug design .
Q. What strategies mitigate side reactions during difluoromethoxy group introduction?
- Protecting Groups : Temporarily block reactive amines with tert-butoxycarbonyl (Boc) groups during fluorination.
- Controlled Conditions : Use low temperatures (-78°C) and anhydrous solvents to minimize hydrolysis.
- Selective Fluorination Agents : DAST or Deoxo-Fluor® for efficient difluoromethylation without over-fluorination .
Q. How does the difluoromethoxy group influence electronic properties in medicinal chemistry?
The difluoromethoxy group (-OCFH) is electron-withdrawing, enhancing metabolic stability by resisting cytochrome P450 oxidation. Compared to non-fluorinated analogs, it increases lipophilicity (logP) by ~0.5 units, improving membrane permeability. SAR studies on analogs like (4-(difluoromethoxy)phenyl)methanamine show enhanced target engagement in kinase inhibitors .
Q. How are enantioselective syntheses of chiral this compound derivatives achieved?
Chiral resolution involves:
Q. How do researchers address discrepancies in reported biological activity data?
Q. What are the challenges in scaling up synthesis for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
